molecular formula C6H14N2O3 B026151 N-Nitrosobis(2-hydroxypropyl)amine CAS No. 53609-64-6

N-Nitrosobis(2-hydroxypropyl)amine

Cat. No.: B026151
CAS No.: 53609-64-6
M. Wt: 162.19 g/mol
InChI Key: MNIGYIKCFSPQRJ-UHFFFAOYSA-N
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Description

N-Nitrosobis(2-hydroxypropyl)amine is a nitrosamine compound with the molecular formula C6H14N2O3. It is known for its genotoxic and carcinogenic properties, targeting organs such as the lung, liver, thyroid, and kidney . This compound is often used in scientific research to study carcinogenesis and the effects of nitrosamines on biological systems.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosobis(2-hydroxypropyl)amine can be synthesized through the nitrosation of diisopropanolamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosobis(2-hydroxypropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often require anhydrous conditions to prevent hydrolysis.

    Substitution: Substitution reactions involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-nitroso derivatives and hydroxylated compounds. These products are valuable for further research and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-bis(2-hydroxypropyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIGYIKCFSPQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021021
Record name Nitrosobis(2-hydroxypropyl)amine
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; [OSHA]
Record name N-Nitrosodiisopropanolamine
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CAS No.

53609-64-6
Record name N-Bis(2-hydroxypropyl)nitrosamine
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URL https://commonchemistry.cas.org/detail?cas_rn=53609-64-6
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Record name Diisopropanolnitrosamine
Source ChemIDplus
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Record name Nitrosobis(2-hydroxypropyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-hydroxypropyl)(nitroso)amino]propan-2-ol
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Record name N-NITROSODIISOPROPANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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